4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
CAS No.: 206761-90-2
Cat. No.: VC2168321
Molecular Formula: C8H8F3N3S
Molecular Weight: 235.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206761-90-2 |
|---|---|
| Molecular Formula | C8H8F3N3S |
| Molecular Weight | 235.23 g/mol |
| IUPAC Name | 1-amino-3-[4-(trifluoromethyl)phenyl]thiourea |
| Standard InChI | InChI=1S/C8H8F3N3S/c9-8(10,11)5-1-3-6(4-2-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) |
| Standard InChI Key | NWPGZYRPTJGBPI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=S)NN |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=S)NN |
Introduction
Chemical Structure and Properties
Molecular Structure
4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide possesses a molecular formula of C8H8F3N3S with a molecular weight of 235.2294 g/mol . The structure consists of a thiosemicarbazide moiety with the 4-(trifluoromethyl)phenyl group attached to the nitrogen adjacent to the thiocarbonyl group. The SMILES notation for this compound is NNC(=S)NC1=CC=CC(=C1)C(F)(F)F, which represents its connectivity and spatial arrangement .
Physical Properties
The physical properties of 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide are summarized in Table 1:
Table 1: Physical Properties of 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
It should be noted that the melting point data is derived from the meta-substituted isomer (4-[3-(trifluoromethyl)phenyl]-3-thiosemicarbazide) due to limited specific data on the para-substituted compound in the available literature .
Chemical Properties and Reactivity
The chemical behavior of 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide is dictated by its functional groups and electronic structure. Key aspects of its reactivity include:
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The thiosemicarbazide moiety provides multiple nucleophilic sites, with the terminal -NH2 group being the most reactive toward electrophiles
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The C=S (thiocarbonyl) bond is susceptible to nucleophilic attack and can participate in various cyclization reactions, particularly in the formation of heterocyclic compounds
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The trifluoromethyl group exerts a strong electron-withdrawing effect on the phenyl ring, which influences the electron density distribution throughout the molecule
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The NH groups can participate in hydrogen bonding, affecting its solubility, crystal packing, and interactions with biological systems
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The compound can act as a ligand in coordination chemistry due to the presence of multiple donor atoms (nitrogen and sulfur)
These properties make 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide an intriguing subject for research in organic synthesis, medicinal chemistry, and materials science.
Synthesis Methods
General Synthetic Approaches for Thiosemicarbazides
The synthesis of thiosemicarbazides typically involves the reaction between hydrazine derivatives and isothiocyanates. Based on established methodologies for similar compounds, several general approaches can be employed:
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Reaction of hydrazine hydrate with aryl isothiocyanates
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Reaction of hydrazides with thiocyanates in acidic conditions
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Reaction of hydrazines with carbon disulfide followed by reaction with amines
The most common and straightforward method is the direct reaction between hydrazine hydrate and the corresponding isothiocyanate in an appropriate solvent.
Applications and Reactions
Precursor for Heterocyclic Compounds
The primary application of 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide is as a precursor for the synthesis of heterocyclic compounds, particularly 1,3,4-thiadiazoles. Thiosemicarbazides can undergo various cyclization reactions to form these important heterocyclic scaffolds:
"There are four general approaches for the cyclization of 1,3,4-thiadiazoles via a formation of one bond (route I), two bonds (route II, route III, route IV), three bonds (route V), or four bonds through one-pot reaction of three-component (route VI)."
The cyclization of thiosemicarbazides to 1,3,4-thiadiazoles can be achieved through several methods:
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Dehydration with strong acids such as sulfuric acid, phosphoric acid, or methanesulfonic acid
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Treatment with oxidizing agents such as hydrogen peroxide or ferric chloride
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Reaction with carbonyl compounds followed by cyclization
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Reaction with carbon disulfide in basic conditions
For example, Hoggarth's procedure involves "the treatment of thiosemicarbazide derivatives with phosphoric acid to form the thiadiazole derivatives." Additionally, Palaska et al. reported "the synthesis of 1,3,4-thiadiazole derivatives from the treatment of Thiosemicarbazides with methanesulfonic acid."
Coordination Chemistry
The presence of multiple donor atoms in 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide makes it a potential ligand for coordination with various metal ions. Thiosemicarbazides generally can coordinate through the sulfur atom, the hydrazinic nitrogen, or both, forming stable complexes with transition metals such as copper, nickel, zinc, and palladium. These metal complexes often exhibit enhanced biological activities compared to the free ligand, making them interesting candidates for medicinal applications.
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